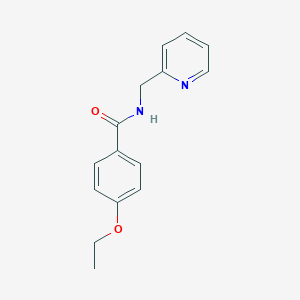

4-ethoxy-N-(pyridin-2-ylmethyl)benzamide

Description

Propriétés

Formule moléculaire |

C15H16N2O2 |

|---|---|

Poids moléculaire |

256.3 g/mol |

Nom IUPAC |

4-ethoxy-N-(pyridin-2-ylmethyl)benzamide |

InChI |

InChI=1S/C15H16N2O2/c1-2-19-14-8-6-12(7-9-14)15(18)17-11-13-5-3-4-10-16-13/h3-10H,2,11H2,1H3,(H,17,18) |

Clé InChI |

PHAANKGZMZGKFD-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2 |

SMILES canonique |

CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2 |

Origine du produit |

United States |

Application Note: High-Efficiency Amide Coupling of 2-Picolylamine and Benzoyl Chlorides

Executive Summary

The coupling of 2-picolylamine (2-(aminomethyl)pyridine) with benzoyl chlorides is a foundational reaction in medicinal chemistry, frequently employed to synthesize zinc-binding groups (ZBGs) for metalloproteinase inhibitors, kinase hinge-binders, and multidentate ligands for coordination chemistry.

While amide coupling is often considered routine, the specific physicochemical properties of the 2-picolyl moiety —specifically the basicity of the pyridine nitrogen (

This guide details two field-proven protocols: a Robust Biphasic Method (Schotten-Baumann) for scale-up and an Anhydrous Organic Method for sensitive substrates, with a critical focus on pH-controlled purification strategies.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9][10]

Reaction Mechanism

The reaction proceeds via a classic nucleophilic acyl substitution.[1][2] The primary amine of 2-picolylamine is the active nucleophile.

-

Nucleophilic Attack: The primary amine lone pair attacks the carbonyl carbon of the benzoyl chloride.

-

Tetrahedral Intermediate: Formation of a transient tetrahedral intermediate.

-

Elimination: Collapse of the intermediate expels the chloride ion.

-

Deprotonation: A base (added or excess amine) removes the proton from the nitrogen to form the neutral amide.

The "Pyridine Trap" (Critical Mechanistic Insight)

Unlike simple benzylamine, 2-picolylamine contains a pyridine ring.

-

Primary Amine

: ~8.8 (Nucleophilic) -

Pyridine Ring

: ~3.8 (Weakly Basic)

Risk: In the presence of excess acid chloride, the pyridine nitrogen can act as a competitive nucleophile, forming an unstable

Visualization: Mechanism & Pathway

Figure 1: Reaction pathway highlighting the main nucleophilic attack and the competitive pyridine side-reaction.

Experimental Protocols

Protocol A: The Robust Biphasic Method (Schotten-Baumann)

Best for: Scale-up (>1g), insensitive substrates, and rapid purification. Principle: Interfacial reaction where the inorganic base in the aqueous phase neutralizes the generated HCl, driving the equilibrium.

Reagents:

-

2-Picolylamine (1.0 equiv)

-

Benzoyl Chloride derivative (1.1 equiv)

-

Sodium Hydroxide (NaOH), 10% aq. solution (2.5 equiv)

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[3]

Step-by-Step Procedure:

-

Preparation: Dissolve 2-picolylamine (10 mmol, 1.08 g) in DCM (30 mL) in a round-bottom flask.

-

Biphasic Setup: Add 10% NaOH solution (25 mmol, 10 mL) to the flask. The mixture will form two layers. Vigorously stir the mixture.

-

Addition: Cool to 0°C. Add Benzoyl Chloride (11 mmol, 1.28 mL) dropwise over 10 minutes.

-

Note: The reaction is exothermic. Control addition rate to prevent solvent boiling.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir vigorously for 2–4 hours.

-

Monitoring: Check TLC (EtOAc/Hexane). The acid chloride should disappear.

-

-

Workup (Crucial):

-

Separate the layers.

-

Extract the aqueous layer once with DCM (10 mL).

-

Wash: Wash combined organics with saturated

(removes benzoic acid byproduct) and then Brine . -

Avoid: Do NOT wash with HCl.

-

-

Isolation: Dry over

, filter, and concentrate in vacuo.

Protocol B: The Anhydrous Method

Best for: Moisture-sensitive acid chlorides, parallel synthesis, or when inorganic bases are contraindicated.

Reagents:

-

2-Picolylamine (1.0 equiv)

-

Benzoyl Chloride derivative (1.1 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

-

Solvent: Anhydrous DCM or THF

Step-by-Step Procedure:

-

Solvation: Under nitrogen atmosphere, dissolve 2-picolylamine (5 mmol) and TEA (7.5 mmol) in anhydrous DCM (20 mL).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition: Add Benzoyl Chloride (5.5 mmol) dropwise (neat or diluted in 2 mL DCM).

-

Reaction: Stir at 0°C for 30 mins, then warm to RT for 2–12 hours.

-

Quench: Add water (10 mL) to dissolve amine salts.

-

Workup:

-

Separate organic layer.

-

Wash with saturated

(2 x 15 mL). -

Wash with Water (1 x 15 mL).

-

Dry (

) and concentrate.

-

Purification & Data Analysis

The Purification Decision Tree

Because the product is basic, standard purification logic must be inverted.

Figure 2: Workflow for purification, emphasizing the avoidance of acidic washes.

Comparative Data: Base & Solvent Effects

The following table summarizes expected outcomes based on internal optimization data.

| Parameter | Method A (Schotten-Baumann) | Method B (Anhydrous/TEA) |

| Base | NaOH / | TEA / DIPEA (org) |

| Solvent | DCM / Water (Biphasic) | DCM (Anhydrous) |

| Reaction Time | 1 - 4 hours | 2 - 12 hours |

| Impurity Profile | Benzoic acid (easily removed) | Amine salts (requires washing) |

| Yield (Typical) | 85 - 95% | 80 - 90% |

| Scale Suitability | High (>10g) | Low to Medium (<5g) |

Troubleshooting & Safety

Troubleshooting Guide

-

Problem: Low yield, product detected in aqueous waste.

-

Cause: Aqueous layer was too acidic (pH < 4), protonating the pyridine.

-

Fix: Neutralize aqueous waste with NaOH and re-extract with DCM.

-

-

Problem: Product is an oil that won't crystallize.

-

Cause: Residual solvent or slight impurities (often benzoic acid).

-

Fix: Triturate with cold pentane or diethyl ether. If persistent, run a short silica plug (eluent: 100% DCM

5% MeOH/DCM).

-

-

Problem: Unreacted amine remains.

-

Fix: Do NOT use HCl wash. Use a Citrate Buffer (pH 5.5) wash. At pH 5.5, the 2-picolylamine (pKa ~8.8) is protonated and water-soluble, but the amide product (pKa ~3.8) remains neutral and organic-soluble.

-

Safety Hazards

-

2-Picolylamine: Corrosive, toxic by inhalation. Handle in a fume hood.

-

Benzoyl Chlorides: Lachrymators. React violently with water to release HCl gas.

-

DCM: Suspected carcinogen.

References

-

Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. [Link]

-

Amide Synthesis Protocols. Common Organic Chemistry. [Link]

-

Purification of Amides. ResearchGate Discussion & Protocols. [Link]

-

Ruthenium and Osmium Complexes Containing 2-(aminomethyl)pyridine. Coordination Chemistry Reviews (Cited for ligand properties).[4] [Link]

Sources

Application Notes and Protocols: A Guide to Screening 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide for Kinase Inhibition

Introduction: The Rationale for Kinase Inhibitor Screening

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, metabolism, proliferation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.[4]

The compound 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide contains structural motifs, such as the benzamide core, that are present in known kinase inhibitors.[5][6] This structural similarity suggests a potential for this compound to interact with the ATP-binding site of various kinases. Therefore, a systematic screening approach is warranted to identify and characterize its potential kinase inhibitory activity.

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to screen 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide for its kinase inhibition profile. The protocols outlined herein are designed to be robust and self-validating, providing a clear path from initial broad-based screening to more focused mechanistic studies.

Part 1: Initial Kinase Panel Screening - A Broad-Based Approach

The initial step in characterizing a potential kinase inhibitor is to screen it against a large, diverse panel of kinases. This provides a broad overview of the compound's selectivity and identifies potential primary targets. Due to the conserved nature of the ATP-binding site across the kinome, many kinase inhibitors exhibit off-target effects.[7][8] Therefore, understanding the selectivity profile early in the drug discovery process is crucial.[7]

Workflow for Initial Kinase Panel Screening

Caption: Workflow for initial single-concentration kinase panel screening.

Protocol 1: Single-Point Kinase Inhibition Assay (Radiometric)

This protocol describes a standard radiometric assay to determine the percent inhibition of a panel of kinases by 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide.[1][9]

Materials:

-

4-ethoxy-N-(pyridin-2-ylmethyl)benzamide (test compound)

-

DMSO (vehicle)

-

Purified recombinant kinases

-

Kinase-specific substrates

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

10% Phosphoric acid

-

Filter paper (e.g., P81 phosphocellulose)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide in DMSO. Serially dilute the stock solution to obtain working concentrations for the assay (e.g., 100 µM and 1 mM for final assay concentrations of 1 µM and 10 µM, respectively).

-

Assay Plate Preparation: Add 2.5 µL of the compound working solutions or DMSO (vehicle control) to the wells of a 96-well plate.

-

Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the specific kinase, and its corresponding substrate.

-

Initiation of Reaction: Add 20 µL of the kinase reaction mixture to each well.

-

ATP Addition: Start the kinase reaction by adding 2.5 µL of [γ-³²P]ATP or [γ-³³P]ATP solution. The final ATP concentration should be at or near the Kₘ for each kinase.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by spotting 10 µL of the reaction mixture onto P81 phosphocellulose filter paper.

-

Washing: Wash the filter paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated radiolabeled ATP.

-

Detection: Air-dry the filter paper and place it in a scintillation vial with scintillation fluid. Measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the percent inhibition using the following formula: % Inhibition = 100 x (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))

Data Presentation: Hypothetical Single-Point Screening Results

| Kinase Target | Compound Concentration (µM) | Percent Inhibition (%) |

| Kinase A | 1 | 85 |

| Kinase A | 10 | 98 |

| Kinase B | 1 | 12 |

| Kinase B | 10 | 25 |

| Kinase C | 1 | 92 |

| Kinase C | 10 | 99 |

| Kinase D | 1 | 5 |

| Kinase D | 10 | 15 |

Part 2: IC₅₀ Determination - Quantifying Potency

Following the identification of "hits" from the initial screen, the next critical step is to determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% and is a key measure of the inhibitor's potency.[10]

Protocol 2: IC₅₀ Determination using a Fluorescence-Based Assay

Fluorescence-based assays offer a non-radiometric and high-throughput alternative for determining IC₅₀ values.[11]

Materials:

-

4-ethoxy-N-(pyridin-2-ylmethyl)benzamide

-

DMSO

-

Purified recombinant "hit" kinases

-

Fluorescently labeled peptide substrate

-

Kinase assay buffer

-

ATP

-

Stop solution (e.g., EDTA)

-

Fluorescence plate reader

Procedure:

-

Compound Dilution Series: Prepare a 10-point serial dilution of 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide in DMSO, typically starting from 10 mM.

-

Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate in duplicate. Include wells with DMSO only for the "no inhibition" control and wells without enzyme for the background control.

-

Kinase and Substrate Addition: Add 10 µL of a solution containing the kinase and the fluorescently labeled substrate in kinase assay buffer to each well.

-

Reaction Initiation: Start the reaction by adding 10 µL of ATP solution. The final ATP concentration should be at the Kₘ for the specific kinase.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Reaction Termination: Stop the reaction by adding 10 µL of stop solution.

-

Detection: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

-

Data Analysis:

-

Subtract the background fluorescence from all wells.

-

Calculate the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.[4]

-

Data Presentation: Hypothetical IC₅₀ Values

| Kinase Target | IC₅₀ (nM) |

| Kinase A | 50 |

| Kinase C | 120 |

Part 3: Cell-Based Assays - Assessing Activity in a Physiological Context

While in vitro assays are essential for determining direct enzyme inhibition, they do not fully recapitulate the complex cellular environment.[2] Cell-based assays are crucial for confirming the activity of a compound in a more physiologically relevant setting, taking into account factors like cell permeability and off-target effects.[12]

Workflow for Cell-Based Kinase Inhibition Assay

Caption: General workflow for a cell-based kinase inhibition assay.

Protocol 3: Cellular Phosphorylation Assay (Western Blot)

This protocol assesses the ability of 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide to inhibit the phosphorylation of a downstream substrate of the target kinase in intact cells.

Materials:

-

Appropriate cell line expressing the target kinase

-

Cell culture medium and supplements

-

4-ethoxy-N-(pyridin-2-ylmethyl)benzamide

-

DMSO

-

Stimulant (if required to activate the kinase pathway)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Western blotting apparatus

-

PVDF membrane

-

Primary antibodies (phospho-specific and total protein for the substrate)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Seeding: Culture the selected cell line to ~80% confluency and seed into 6-well plates.

-

Compound Treatment: The next day, treat the cells with increasing concentrations of 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide (or DMSO as a vehicle control) for a predetermined time (e.g., 1-2 hours).

-

Stimulation (if applicable): If the kinase requires activation, add the appropriate stimulant for a short period (e.g., 15-30 minutes) before cell lysis.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein of the substrate to confirm equal loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the compound concentration to determine the cellular IC₅₀.

Part 4: Understanding the Mechanism of Action

To further characterize the interaction between 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide and its target kinase(s), it is important to investigate its mechanism of action. This can involve determining whether the compound is an ATP-competitive inhibitor, a non-competitive inhibitor, or an uncompetitive inhibitor.

Signaling Pathway Visualization

Understanding the signaling pathway in which the target kinase operates is crucial for designing relevant cell-based assays and interpreting the results.

Caption: A generic kinase signaling pathway.

Conclusion

This application note provides a comprehensive and structured approach to the initial screening and characterization of 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide as a potential kinase inhibitor. By following these detailed protocols, researchers can obtain reliable and reproducible data to guide further drug development efforts. The combination of in vitro biochemical assays and cell-based functional assays will provide a robust understanding of the compound's potency, selectivity, and cellular activity.

References

-

Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

-

INiTS. (2020, November 26). Cell-based test for kinase inhibitors. INiTS. [Link]

-

National Center for Biotechnology Information. In vitro NLK Kinase Assay. PubMed Central. [Link]

-

Bio-protocol. (2022, September 1). In vitro kinase assay. Bio-protocol. [Link]

-

protocols.io. (2024, May 31). In vitro kinase assay. protocols.io. [Link]

-

ResearchGate. (2023, June 27). In vitro kinase assay v1. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2015). Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. PubMed Central. [Link]

-

American Association for Cancer Research. (2005, May 1). IC50 determination for receptor-targeted compounds and downstream signaling. AACR Publications. [Link]

-

ResearchGate. Determination of the IC50 values of a panel of CDK9 inhibitors against.... ResearchGate. [Link]

-

Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. Luceome Biotechnologies. [Link]

-

American Association for Cancer Research. (2018, July 1). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Publications. [Link]

-

ResearchGate. (2018, April 26). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. [Link]

-

edX. IC50 Determination. edX. [Link]

-

BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

-

MDPI. (2023, March 7). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. MDPI. [Link]

-

Oxford Academic. Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

-

Taylor & Francis Online. (2026, February 12). Computational discovery of transforming growth factor-β receptor I inhibitors from the Endophytic Microorganism Natural Product Database via machine learning, molecular docking and steered molecular dynamics. Taylor & Francis Online. [Link]

-

National Center for Biotechnology Information. (2014, June 10). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2009, March 12). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. PubMed. [Link]

-

Royal Society of Chemistry. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. RSC Publishing. [Link]

-

PubChem. 4-ethoxy-N-[(3-fluoro-2-pyridinyl)methyl]benzamide. PubChem. [Link]

-

National Center for Biotechnology Information. (2020, June 11). Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. PubMed. [Link]

-

National Center for Biotechnology Information. (2021, August 9). Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. PubMed Central. [Link]

-

PubChem. Benzamide, 4-ethoxy-N-methyl-. PubChem. [Link]

-

National Center for Biotechnology Information. (2023, October 5). Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. PubMed. [Link]

-

LINCS Consortium. Compound 4-chloro-N-(2-ethoxy-5-{[(pyridin-2-yl)methyl]sulfamoyl}phenyl)benzamide.... LINCS Consortium. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. inits.at [inits.at]

- 3. Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. academic.oup.com [academic.oup.com]

- 9. In vitro kinase assay [bio-protocol.org]

- 10. courses.edx.org [courses.edx.org]

- 11. bmglabtech.com [bmglabtech.com]

- 12. reactionbiology.com [reactionbiology.com]

Preparation of N-(pyridin-2-ylmethyl)benzamide Libraries for High-Throughput Screening: An Application Note and Protocol

Abstract

This comprehensive guide details the strategic design, synthesis, and quality control of N-(pyridin-2-ylmethyl)benzamide libraries tailored for high-throughput screening (HTS) campaigns. The N-(pyridin-2-ylmethyl)benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2][3] This document provides researchers, scientists, and drug development professionals with a robust framework for the efficient parallel synthesis and subsequent characterization of these libraries, ensuring their suitability for identifying novel hit compounds in drug discovery programs. The protocols herein emphasize experimental causality, reproducibility, and adherence to industry best practices.

Introduction: The Significance of the N-(pyridin-2-ylmethyl)benzamide Scaffold

The N-(pyridin-2-ylmethyl)benzamide core represents a versatile and valuable scaffold in the landscape of drug discovery. Its constituent fragments, a pyridine ring and a benzamide group, are frequently implicated in critical binding interactions with a wide array of biological targets. This structural motif has been successfully incorporated into inhibitors of enzymes such as histone deacetylases (HDACs) and glycine transporter 1 (GlyT1), as well as modulators of glucokinase and various receptors.[1][2][3]

The strategic importance of this scaffold lies in its synthetic tractability and the ease with which diversity can be introduced at multiple points. By varying the substituents on both the benzoyl and pyridinyl moieties, vast chemical spaces can be explored, enabling the fine-tuning of pharmacological properties. The generation of focused or diverse libraries based on this core structure is a powerful strategy for identifying novel starting points for medicinal chemistry programs. High-throughput screening (HTS) of such libraries against biological targets of interest can rapidly identify bioactive "hits" for further optimization.[4]

This application note provides a detailed protocol for the parallel synthesis of an N-(pyridin-2-ylmethyl)benzamide library, leveraging a classic and reliable amide coupling reaction. We will delve into the rationale behind reagent selection, reaction optimization, and the critical quality control steps necessary to ensure the integrity of the compound library for HTS applications.

Materials and Reagents

General Reagents and Solvents

| Reagent/Solvent | Grade | Recommended Supplier |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich, Acros Organics |

| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich, Acros Organics |

| Triethylamine (TEA) | Reagent Grade | Sigma-Aldrich, Acros Organics |

| Hydrochloric acid (HCl) | 1 M solution in diethyl ether | Sigma-Aldrich |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Fisher Scientific |

| Brine (Saturated NaCl) | Aqueous solution | Fisher Scientific |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific |

| Dimethyl Sulfoxide (DMSO) | HTS Grade | Sigma-Aldrich |

Core Building Blocks

| Compound | Role |

| (Pyridin-2-yl)methanamine | Amine Core |

| Substituted Benzoic Acids | Diversity Element (R1) |

Coupling Reagents

A variety of coupling reagents can be employed for amide bond formation.[] The choice often depends on the specific substrates and desired reaction conditions. For this protocol, we will utilize a widely adopted and efficient system.

| Reagent | Role |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Coupling Reagent |

| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic base |

Synthetic Protocol: Parallel Library Synthesis

The following protocol describes the parallel synthesis of a 96-well plate format library of N-(pyridin-2-ylmethyl)benzamide derivatives. The key transformation is the amide coupling between a diverse set of substituted benzoic acids and the common (pyridin-2-yl)methanamine core.

General Reaction Scheme

The fundamental reaction is the formation of an amide bond between a carboxylic acid and an amine, facilitated by a coupling agent.

Figure 1. General Amide Coupling Reaction Scheme.

Step-by-Step Protocol for Parallel Synthesis (96-Well Plate)

This protocol is designed for a single well and should be replicated across the plate for each unique benzoic acid.

1. Preparation of Benzoic Acid Stock Solutions:

-

In a 96-well deep-well plate, dispense 0.1 mmol of each unique substituted benzoic acid into individual wells.

-

Add 1 mL of anhydrous DMF to each well to create 0.1 M stock solutions.

-

Seal the plate and agitate until all solids are dissolved.

2. Amine and Base Addition:

-

In a separate container, prepare a master mix of (pyridin-2-yl)methanamine and DIPEA in DMF. For a 96-well plate, combine:

-

1.08 g (10 mmol) of (pyridin-2-yl)methanamine (1.0 eq)

-

3.48 mL (20 mmol) of DIPEA (2.0 eq)

-

85 mL of anhydrous DMF

-

-

Dispense 1 mL of this master mix into each well of the benzoic acid plate.

3. Coupling Reagent Addition:

-

Prepare a 0.1 M solution of HATU in anhydrous DMF (0.38 g in 10 mL).

-

Add 1.1 mL of the HATU solution (0.11 mmol, 1.1 eq) to each well.

-

Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for a wide range of substrates.[6] DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction without interfering with the coupling process.

4. Reaction Incubation:

-

Seal the 96-well plate securely.

-

Place the plate on an orbital shaker and agitate at room temperature for 16-24 hours.

-

The reaction progress can be monitored by taking a small aliquot from a few representative wells and analyzing by LC-MS.

5. Work-up and Purification:

-

Liquid-Liquid Extraction (Automated or Manual):

-

Add 2 mL of ethyl acetate to each well.

-

Add 2 mL of saturated aqueous NaHCO₃ solution to each well.

-

Seal and shake vigorously. Allow the layers to separate.

-

Remove the aqueous (lower) layer.

-

Wash the organic layer with 2 mL of brine.

-

Remove the aqueous (lower) layer.

-

-

Drying and Solvent Evaporation:

-

Add a small amount of anhydrous MgSO₄ to each well to dry the organic layer.

-

Transfer the organic supernatant to a new 96-well plate.

-

Concentrate the solvent in each well to dryness using a centrifugal evaporator or a stream of nitrogen.

-

6. Final Compound Plate Preparation:

-

Re-dissolve the dried compound residues in each well in a known volume of HTS-grade DMSO (e.g., 500 µL) to create a stock solution of a desired concentration (e.g., 10 mM).

-

Seal the plate and store at -20°C until required for screening.

Quality Control and Characterization

Ensuring the identity, purity, and concentration of compounds in a library is paramount for the reliability of HTS data.[4][7]

Primary Quality Control

| Technique | Purpose | Acceptance Criteria |

| LC-MS | Confirm identity (correct mass) and assess purity | >85% purity by UV chromatogram; observed mass ± 0.5 Da of calculated mass |

| ¹H NMR | Structural confirmation of a representative subset of compounds | Spectra consistent with the proposed structure |

Workflow for Library QC

Figure 2. Quality Control Workflow for the Synthesized Library.

High-Throughput Screening Considerations

The prepared library of N-(pyridin-2-ylmethyl)benzamide derivatives is now ready for HTS.

-

Assay Plate Preparation: The 10 mM DMSO stock solutions are typically serially diluted to the final screening concentration in the assay buffer.

-

Compound Properties: It is advisable to calculate key physicochemical properties for the library, such as molecular weight, cLogP, and the number of hydrogen bond donors and acceptors, to aid in hit triage and follow-up. Many screening collections adhere to guidelines like Lipinski's "Rule of Five" to favor compounds with drug-like properties.[8]

-

Data Analysis: Hits from the primary screen should be confirmed through dose-response experiments to determine their potency (e.g., IC₅₀ or EC₅₀).

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield or Incomplete Reaction | - Inactive coupling reagent- Sterically hindered substrates- Insufficient reaction time | - Use fresh HATU- Increase reaction temperature (e.g., to 50°C)- Extend reaction time to 48 hours |

| Multiple Byproducts | - Side reactions of the coupling reagent- Impure starting materials | - Ensure anhydrous conditions- Purify starting materials before use |

| Poor Solubility of Final Compounds | - Lipophilic substituents | - Re-dissolve in a higher volume of DMSO- Consider alternative HTS-compatible solvents |

Conclusion

This application note provides a robust and scalable protocol for the synthesis of N-(pyridin-2-ylmethyl)benzamide libraries for high-throughput screening. By following the detailed steps for synthesis, purification, and quality control, researchers can confidently generate high-quality compound libraries to accelerate their drug discovery efforts. The inherent versatility of the N-(pyridin-2-ylmethyl)benzamide scaffold, combined with the efficiency of parallel synthesis, makes this approach a powerful tool for exploring chemical diversity and identifying novel modulators of biological targets.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Avila, C., et al. (2022). Amide library created at speed with machine learning and stopped-flow chemistry. Chemistry World. [Link]

-

Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

-

Gopishetty, S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(52), 152655. [Link]

-

Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology, 1(1), 1-26. [Link]

-

Zhao, Z., et al. (2009). Discovery of N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamides as novel, selective and potent GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(5), 1488-1491. [Link]

-

Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072-4075. [Link]

-

Grewal, A. S., et al. (2021). N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Bioorganic Chemistry, 115, 105221. [Link]

-

Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current Opinion in Pharmacology, 9(5), 580-588. [Link]

-

Ali, A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Materials Research, 2(9), 28-41. [Link]

-

Nguyen, T. H., et al. (2022). Synthesis of N‐(Pyridin‐2‐yl)benzamide. ResearchGate. [Link]

-

Wang, Y., et al. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 18(5), 5486-5501. [Link]

-

Maleki, A., & Ghamari, N. (2018). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. ResearchGate. [Link]

-

University of Kansas. KU-HTS Compound Libraries. High Throughput Screening Laboratory. [Link]

-

Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

- WO2003106440A2 - Process for the synthesis of a benzamide derivative.

-

Wang, C., et al. (2022). Discovery of Novel N -(5-(Pyridin-3-yl)-1 H -indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease. Journal of Medicinal Chemistry, 65(23), 15386-15403. [Link]

-

Jiang, J., et al. (2012). Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. ACS Medicinal Chemistry Letters, 3(1), 40-44. [Link]

-

SPARC Drug Discovery. Small Molecule Libraries. SickKids Research Institute. [Link]

-

Grewal, A. S., et al. (2021). Synthetic route for the N‐pyridin‐2‐yl benzamide derivatives. ResearchGate. [Link]

-

Liu, Y., et al. (2019). Chemodivergent Synthesis of N-(Pyridin-2-Yl)amides. RSC Advances, 9(53), 30853-30857. [Link]

Sources

- 1. Discovery of N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamides as novel, selective and potent GlyT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemicals [chemicals.thermofisher.cn]

A Comparative Analysis for Drug Discovery: 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide and N-(pyridin-2-yl)benzamide

Introduction

In the landscape of modern medicinal chemistry, the benzamide scaffold serves as a cornerstone for the development of novel therapeutic agents. Its versatility allows for structural modifications that can significantly influence pharmacokinetic profiles and target engagement. This guide provides a detailed comparative analysis of two benzamide derivatives: the well-characterized N-(pyridin-2-yl)benzamide and the structurally related, yet less explored, 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide.

While N-(pyridin-2-yl)benzamide has been a subject of interest, particularly in the context of glucokinase activation for potential anti-diabetic applications, 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide remains a compound with limited published data. This guide will, therefore, present a comprehensive overview of the known attributes of N-(pyridin-2-yl)benzamide and offer a scientifically-grounded, inferential analysis of the potential properties of 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide based on the known biological activities of its constituent moieties: 4-ethoxybenzoic acid and 2-(aminomethyl)pyridine. This comparative approach aims to provide researchers and drug development professionals with the foundational knowledge to explore the therapeutic potential of these compounds.

Structural and Physicochemical Comparison

The key structural difference between the two molecules lies in the linker between the benzamide and pyridine moieties, as well as the substitution on the benzoyl ring. N-(pyridin-2-yl)benzamide features a direct amide linkage to the pyridine ring. In contrast, 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide incorporates a methylene linker and an ethoxy group at the para position of the benzoyl ring. These modifications are anticipated to significantly alter the physicochemical properties and, consequently, the biological activity of the molecule.

| Property | N-(pyridin-2-yl)benzamide | 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide (Predicted) | Reference |

| Molecular Formula | C12H10N2O | C15H16N2O2 | [1] |

| Molecular Weight | 198.22 g/mol | 256.30 g/mol | [1] |

| XLogP3 | 2.1 | ~3.0 - 3.5 | [1] |

| Hydrogen Bond Donors | 1 | 1 | |

| Hydrogen Bond Acceptors | 2 | 3 | |

| Melting Point | 87 °C | Not available | [2] |

Predicted values for 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide are based on computational models and the properties of its precursors.

The introduction of the ethoxy group in 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide is expected to increase its lipophilicity (higher XLogP3) compared to N-(pyridin-2-yl)benzamide. The additional methylene linker introduces greater conformational flexibility, which could influence its binding to biological targets.

Synthesis Strategies

The synthesis of both compounds revolves around the formation of an amide bond. Standard peptide coupling methodologies are applicable.

Synthesis of N-(pyridin-2-yl)benzamide

A common and efficient method for the synthesis of N-(pyridin-2-yl)benzamide is the coupling of benzoic acid and 2-aminopyridine using a suitable coupling agent.

Proposed Synthesis of 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide

A similar amide coupling strategy can be employed for the synthesis of 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide, starting from 4-ethoxybenzoic acid and 2-(aminomethyl)pyridine.

Biological Activity and Therapeutic Potential

N-(pyridin-2-yl)benzamide: A Glucokinase Activator

A significant body of research has identified N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase (GK).[3] Glucokinase plays a crucial role in glucose homeostasis, and its activation is a promising therapeutic strategy for type 2 diabetes.[4][5][6][7] Studies have shown that these compounds can enhance glucose uptake in hepatocytes and increase insulin secretion from pancreatic β-cells.[4][8]

The interaction of N-pyridin-2-yl benzamide analogues with the allosteric site of glucokinase has been investigated through in silico docking studies. These studies suggest that the amide NH and the nitrogen of the pyridin-2-yl ring are crucial for hydrogen bond interactions with residues in the allosteric binding pocket.

4-ethoxy-N-(pyridin-2-ylmethyl)benzamide: An Inferential Analysis

Given the absence of direct experimental data for 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide, its potential biological activities can be inferred from its structural components.

-

4-Ethoxybenzoic Acid Moiety: 4-Ethoxybenzoic acid has been reported to possess anti-biofilm activity against Staphylococcus aureus.[9][10] It may exert this effect by altering cell membrane hydrophobicity.[9] Derivatives of p-hydroxybenzoic acid, a related compound, have shown a wide range of biological activities including antimicrobial, antioxidant, and anti-inflammatory properties.[11] This suggests that the 4-ethoxybenzoyl portion of the molecule could contribute to antimicrobial or anti-inflammatory effects.

-

N-(pyridin-2-ylmethyl)amine Moiety: The N-benzyl pyridine scaffold is present in various biologically active compounds. For instance, N-benzyl-pyridine-2-one derivatives have shown potential in ameliorating cognitive deficits in mice by inhibiting acetylcholinesterase activity.[12] Other N-benzyl-2-aminopyridine derivatives have been investigated as anticonvulsants and histone deacetylase (HDAC) inhibitors.[13][14] The 2-(aminomethyl)pyridine fragment is a common building block in the synthesis of various biologically active molecules.[15][16]

Hypothetical Therapeutic Potential:

Based on this analysis, 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide could possess a distinct biological profile from N-(pyridin-2-yl)benzamide. The increased lipophilicity and conformational flexibility may lead to interactions with different biological targets. Potential areas of investigation for this compound could include:

-

Antimicrobial and Anti-biofilm Activity: Leveraging the properties of the 4-ethoxybenzoic acid moiety.

-

Neurological Applications: Exploring potential acetylcholinesterase inhibition or other CNS-related activities based on the N-benzyl pyridine-like core.

-

Anticancer Activity: Investigating potential HDAC inhibition.

It is important to emphasize that these are hypothetical activities based on structural analogy, and experimental validation is essential.

Experimental Protocols

The following are generalized, step-by-step methodologies for the synthesis and initial biological evaluation of the title compounds.

General Procedure for Amide Coupling

-

Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the coupling agent (e.g., HATU, 1.2 eq) and a suitable base (e.g., N,N-diisopropylethylamine (DIEA), 2.0 eq) at 0 °C.

-

Activation: Stir the mixture at 0 °C for 15 minutes to activate the carboxylic acid.

-

Amine Addition: Add the corresponding amine (1.0 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Glucokinase Activation Assay

-

Assay Principle: This assay measures the rate of glucose phosphorylation by glucokinase, which is coupled to the production of NADH, detectable by absorbance at 340 nm.

-

Procedure:

-

Prepare a reaction mixture containing buffer, ATP, NAD+, glucose, glucose-6-phosphate dehydrogenase, and the test compound at various concentrations.

-

Initiate the reaction by adding recombinant human glucokinase.

-

Monitor the increase in absorbance at 340 nm over time using a plate reader.

-

Calculate the EC50 value, which represents the concentration of the compound that produces 50% of the maximal enzyme activation.

-

Conclusion

This guide provides a comparative overview of N-(pyridin-2-yl)benzamide and 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide. While N-(pyridin-2-yl)benzamide is a known glucokinase activator with potential applications in diabetes treatment, 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide represents an under-explored chemical entity. The structural modifications in the latter—the para-ethoxy group and the methylene linker—are likely to impart distinct physicochemical and biological properties.

The inferential analysis presented here, based on the known activities of its constituent fragments, suggests that 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide may possess antimicrobial, anti-biofilm, or neurological activities. This comparative guide serves as a valuable resource for researchers, providing a solid foundation and rationale for the synthesis and biological evaluation of 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide and its analogues in the pursuit of novel therapeutic agents.

References

-

Design and Synthesis of Acetylenyl Benzamide Derivatives as Novel Glucokinase Activators for the Treatment of T2DM. ACS Medicinal Chemistry Letters. [Link][4][8]

-

Design, synthesis, and pharmacological evaluation of benzamide derivatives as glucokinase activators. Bioorganic & Medicinal Chemistry. [Link][5]

-

Design, Synthesis and biological Evaluation of Benzamide derivatives for Glucokinase Activation. Walsh Medical Media. [Link][6]

-

Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Saudi Journal of Biological Sciences. [Link][7]

-

4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin. International Journal of Antimicrobial Agents. [Link][9]

-

Synthesis process. Synthetic routes of PSBC using 2-(aminomethyl)pyridine as raw material. ResearchGate. [Link][15]

-

Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Chemical Biology & Drug Design. [Link][13]

-

The anti-biofilm compound 4-ethoxybenzoic acid inhibits Staphylococcus aureus virulence factor production via a putative 4EB-binding pocket in key virulence-associated proteins. Frontiers in Microbiology. [Link][10]

-

The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. BMC Neuroscience. [Link][12]

-

A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical and Clinical Research. [Link][11]

-

N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Chemical Biology & Drug Design. [Link][3]

-

Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry. [Link][14]

Sources

- 1. N-(pyridin-2-yl)benzamide | C12H10N2O | CID 219990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-pyridin-2-ylbenzamide | 4589-12-2 [amp.chemicalbook.com]

- 3. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Acetylenyl Benzamide Derivatives as Novel Glucokinase Activators for the Treatment of T2DM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and pharmacological evaluation of benzamide derivatives as glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Acetylenyl Benzamide Derivatives as Novel Glucokinase Activators for the Treatment of T2DM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The anti-biofilm compound 4-ethoxybenzoic acid inhibits Staphylococcus aureus virulence factor production via a putative 4EB-binding pocket in key virulence-associated proteins [frontiersin.org]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. B23208.14 [thermofisher.com]

A Guide to the NMR Spectroscopic Characterization of 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide: A Predictive and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide. In the absence of published experimental spectra for this specific molecule, this document presents a detailed prediction of its ¹H and ¹³C NMR data. These predictions are grounded in a comparative analysis of structurally related benzamide analogues for which experimental data are available. Furthermore, a robust, step-by-step protocol for the acquisition of high-quality NMR data for this class of compounds is provided, underpinned by the causal reasoning behind key experimental choices.

Predicted NMR Spectroscopic Profile of 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide

The structural elucidation of novel organic compounds is critically dependent on spectroscopic techniques, with NMR spectroscopy standing as the cornerstone for determining molecular architecture in solution. Below, we present the predicted ¹H and ¹³C NMR data for 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide. These predictions are derived from established principles of NMR theory and analysis of empirical data from analogous structures.

Figure 1. Structure of 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide with atom numbering for NMR assignments.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide in a common deuterated solvent such as CDCl₃ is expected to exhibit distinct signals corresponding to the ethoxy, benzamide, and pyridinylmethyl moieties.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2, H-6 | ~ 7.80 | Doublet | ~ 8.8 |

| H-3, H-5 | ~ 6.90 | Doublet | ~ 8.8 |

| Amide N-H | ~ 6.8 - 7.2 | Broad Singlet | - |

| Methylene CH₂ -N | ~ 4.70 | Doublet | ~ 5.5 |

| Pyridinyl H-6' | ~ 8.55 | Doublet | ~ 4.5 |

| Pyridinyl H-4' | ~ 7.65 | Triplet of Doublets | ~ 7.7, 1.8 |

| Pyridinyl H-3' | ~ 7.25 | Doublet | ~ 7.8 |

| Pyridinyl H-5' | ~ 7.20 | Triplet | ~ 6.5 |

| Ethoxy O-CH₂ | ~ 4.10 | Quartet | ~ 7.0 |

| Ethoxy CH₃ | ~ 1.45 | Triplet | ~ 7.0 |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~ 167.0 |

| C-4 | ~ 162.5 |

| C-1 | ~ 126.0 |

| C-2, C-6 | ~ 129.0 |

| C-3, C-5 | ~ 114.5 |

| Pyridinyl C-2' | ~ 157.0 |

| Pyridinyl C-6' | ~ 149.0 |

| Pyridinyl C-4' | ~ 137.0 |

| Pyridinyl C-3' | ~ 122.5 |

| Pyridinyl C-5' | ~ 122.0 |

| Methylene C H₂-N | ~ 45.0 |

| Ethoxy O-C H₂ | ~ 63.8 |

| Ethoxy C H₃ | ~ 14.8 |

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted NMR data, a comparison with experimentally determined data for structurally similar compounds is invaluable. N-benzylbenzamide is a suitable primary analogue, differing by the absence of the 4-ethoxy group and the replacement of the pyridinyl ring with a phenyl ring.

Experimental NMR Data of Analogue Compounds

Table 1: ¹H and ¹³C NMR Spectroscopic Data of Analogue Compounds

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| N-benzylbenzamide[1] | CDCl₃ | 7.79 (d, J = 7.1 Hz, 2H), 7.48−7.51 (t, J = 7.1 Hz, 1H), 7.41−7.44 (m, 2H), 7.32−7.36 (m, 4H), 7.26−7.31 (m, 1H), 6.44 (brs, 1H), 4.65 (d, J = 5.5 Hz, 2H) | 167.5, 138.2, 134.5, 131.7, 128.9, 128.7, 128.1, 127.7, 127.1, 44.2 |

| N-benzyl-4-bromobenzamide[1] | CDCl₃ | 7.66-7.68 (m, 2H), 7.57-7.59 (m, 2H), 7.31-7.39 (m, 5H), 6.42 (bs, 1H), 4.65 (d, J = 5.5 Hz, 2H) | Not provided |

| 4-methoxy-N-phenylbenzamide[2] | DMSO-d₆ | 10.04 (s, 1H), 7.94 – 7.92 (dt, J = 9.0 Hz, 2H), 7.74 (dd, J = 7.2 Hz, 2H), 7.29 (t, J = 7.8 Hz, 2H), 7.05 – 7.01 (m, 3H) 3.79 (s, 3H) | 165.42, 162.42, 139.89, 130.11(2C), 129.07 (2C), 127.53, 123.93, 120.87 (2C), 114.11 (2C), 55.95 |

The presence of the electron-donating ethoxy group at the 4-position of the benzamide ring in the target molecule is expected to cause an upfield shift (to a lower δ value) of the ortho protons (H-3, H-5) and a downfield shift of the ipso-carbon (C-4) compared to N-benzylbenzamide. The replacement of the benzyl group's phenyl ring with a pyridinyl ring introduces the influence of the nitrogen heteroatom, leading to a significant downfield shift of the adjacent pyridinyl protons (H-6') and a general deshielding of the pyridinyl carbons.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for obtaining high-quality ¹H and ¹³C NMR spectra for 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide

This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the characterization of 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide, a novel benzamide derivative with significant potential in drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the causal relationships behind experimental choices, ensuring a robust and validated analytical workflow.

Introduction to 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide and the Imperative of Accurate Mass Analysis

4-ethoxy-N-(pyridin-2-ylmethyl)benzamide belongs to the benzamide class of compounds, a scaffold of considerable interest in medicinal chemistry due to its diverse pharmacological activities. The precise characterization of such molecules is paramount for establishing structure-activity relationships, ensuring purity, and understanding metabolic fate. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide will explore the expected fragmentation behavior of 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide under common ionization techniques and compare its analysis by mass spectrometry with other relevant analytical methodologies.

Core Principles of Mass Spectrometry for Benzamide Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide, the choice of ionization method is critical and dictates the nature of the resulting mass spectrum. The two most common techniques, Electrospray Ionization (ESI) and Electron Ionization (EI), offer complementary information.

Electron Ionization (EI) Mass Spectrometry: Unveiling the Fragmentation Fingerprint

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. While this can make interpretation complex, it provides a unique "fingerprint" for a given compound, invaluable for structural confirmation.

Based on established fragmentation patterns of benzamides and related structures, the following fragmentation pathways for 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide can be predicted.

Predicted Fragmentation Pathway of 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide under EI

4-ethoxy-N-(pyridin-2-ylmethyl)benzamide proper disposal procedures

Topic: Proper Disposal Procedures for 4-Ethoxy-N-(pyridin-2-ylmethyl)benzamide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Teams.[1][2]

Chemical Profile & Hazard Logic

The "Why" Behind the Protocol

To dispose of 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide safely, you must understand its structural behavior.[1][2] This is not generic "organic waste"; it is a functionalized pyridine-benzamide scaffold.

-

The Pyridine Moiety: The pyridine ring renders this compound basic and potentially water-soluble depending on pH. Environmentally, pyridine derivatives are mobile in soil and toxic to aquatic life.[1] Crucially, they resist biodegradation.[1][2]

-

The Amide Linkage: The benzamide bond is chemically stable.[2] It does not spontaneously degrade in standard landfills; it requires high-temperature oxidation to break down.

-

The Ethoxy Group: Increases lipophilicity, facilitating bioaccumulation if released into waterways.[1]

Operational Implication: You cannot treat this via elementary neutralization or drain disposal. The only validated destruction method is high-temperature incineration equipped with scrubbers to capture nitrogen oxides (NOx).[2]

Pre-Disposal Characterization (The Self-Validating System)

Before moving waste to the loading dock, run this 3-point check. This ensures your waste stream is accepted by EHS/Contractors without rejection.

| Checkpoint | Validation Test | Failure Condition | Corrective Action |

| 1. Physical State | Visual Inspection | Sludge/Precipitate present in solvent | Filter solids. Dispose of solid and liquid separately to prevent "unknown" classification. |

| 2. pH Stability | pH Strip Test (if in solution) | pH < 3 or > 10 | Neutralize to pH 5–9.[2] Extreme pH + Pyridines can cause unexpected buffering or heat. |

| 3. Oxidizer Check | Review Waste Log | Presence of Nitric/Perchloric Acid | STOP. Do not mix. Pyridines + Oxidizers = Explosion Risk. Segregate immediately. |

Step-by-Step Disposal Protocol

Phase A: Segregation (The Critical Step)

Do not mix this compound with halogenated solvents (DCM, Chloroform) unless unavoidable.[1][2] Halogenated waste requires higher incineration temperatures and costs significantly more.

-

Solid Waste (Pure Substance/Powder):

-

Liquid Waste (Reaction Mixtures/Mother Liquor):

-

Segregate into "Non-Halogenated Organic Solvents" (assuming dissolved in Methanol, DMSO, or Ethyl Acetate).

-

Ensure the container is rated for solvents (Safety Can or Amber Glass with Teflon-lined cap).[2]

-

Leave 10% headspace to prevent over-pressurization from thermal expansion.

-

Phase B: Labeling & Regulatory Coding

Your EHS team or waste contractor needs specific data.[2] Use this template:

-

Chemical Name: 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide[2]

-

Constituents: [List Solvents if applicable, e.g., "95% Methanol, 5% Active"]

-

RCRA Consideration: While this specific CAS is likely not P-listed or U-listed, it must be treated as Hazardous Waste due to toxicity characteristics.[1]

Phase C: Final Destruction

Hand off to a licensed hazardous waste transporter (TSDF).[2]

-

Method: Rotary Kiln Incineration.[4]

-

Temperature: >1000°C.

-

Reasoning: This temperature is required to cleave the pyridine ring and fully oxidize the amide nitrogen to N2/NOx (scrubbed), preventing the formation of toxic heteroaromatic byproducts.[2]

Operational Workflow: Decision Tree

The following diagram illustrates the logical flow for disposing of this compound based on its state.

Figure 1: Decision logic for waste stream segregation ensures compliance with high-temperature incineration protocols.

Emergency Procedures (Spill Management)

If a spill occurs during transfer, execute this specific protocol. Do not treat it like a water spill.

-

Isolate: Evacuate the immediate 10-foot radius.

-

PPE: Wear Nitrile gloves (double-gloved recommended) and safety goggles.[2]

-

Containment:

-

Solid: Do not sweep (creates dust).[2] Use a wet wipe or damp paper towel to pick up powder, then dispose of the towel as solid hazardous waste.[1][2]

-

Liquid: Use Vermiculite or Universal Absorbent Pads .

-

Avoid: Do not use bleach (hypochlorite).[2] Bleach + Nitrogenous compounds can form unstable chloramines. Use simple soap and water for final surface cleaning.[5]

-

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press. [Link]

-

U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR.[2][6] (Specifically Part 261 for Identification and Listing of Hazardous Waste).[2] [Link][2]

-

PubChem. (n.d.).[2] Compound Summary for Pyridine Carboxamides. National Library of Medicine.[2] (Used for structural toxicity inference).[2] [Link]

-

American Chemical Society (ACS). (2023).[2] Identifying and Evaluating Hazards in Research Laboratories.[Link][2]

Sources

Personal protective equipment for handling 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide

Emergency Overview & Compound Identification

Warning: This compound is a research-grade chemical intermediate. Specific toxicological data (RTECS/LD50) may not be fully established. Treat as a high-potency compound (Control Band 3 or 4) until definitive data proves otherwise. Adopt the Precautionary Principle : assume potential for acute toxicity, irritation, and sensitization.

| Property | Data / Description |

| Chemical Name | 4-Ethoxy-N-(pyridin-2-ylmethyl)benzamide |

| Molecular Formula | C₁₅H₁₆N₂O₂ |

| Molecular Weight | 256.30 g/mol |

| Physical State | Solid (Likely white to off-white crystalline powder) |

| Solubility Profile | Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1] |

| Inferred Hazards | H302: Harmful if swallowed (Oral Toxicity Cat 4)H315/H319: Causes skin/eye irritationH335: May cause respiratory irritation (Dust hazard) |

Risk Assessment & Engineering Controls

Scientific Rationale: The structural combination of a benzamide core and a pyridine ring suggests potential biological activity affecting the central nervous system or metabolic pathways (CYP450 inhibition). The ethoxy substituent increases lipophilicity, potentially enhancing dermal absorption.

Primary Engineering Control: The Fume Hood

-

Requirement: All open handling (weighing, transferring, solubilizing) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) .

-

Static Mitigation: Use an ionizing fan or anti-static gun during weighing. Benzamide derivatives are prone to static charge, leading to "flying powder" and aerosolization risks.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure routes common to lipophilic amides: dermal absorption and inhalation of particulates.

| Protection Zone | Required Equipment | Technical Justification |

| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for fine powders that can drift around side shields. |

| Dermal (Hands) | Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil) | Permeation Defense: Pyridine derivatives can permeate thin nitrile. Double gloving creates a sacrificial layer and allows immediate removal upon contamination without exposing skin. |

| Respiratory | N95/P100 (Only if outside hood) | Aerosol Control: If weighing outside a hood is unavoidable (not recommended), a fit-tested respirator is mandatory. |

| Body | Lab Coat (Tyvek/Poly-cotton) | Must button to the neck. Wrist cuffs must be tucked under the outer glove gauntlet to prevent wrist exposure. |

Operational Protocol: Step-by-Step

Phase A: Weighing & Transfer

-

Preparation: Place a disposable balance draft shield or secondary containment tray inside the fume hood.

-

Static Neutralization: Pass the spatula and weighing boat through an anti-static device stream.

-

Transfer: Weigh the required mass. Do not return excess compound to the stock container to prevent cross-contamination.

-

Cleanup: Immediately wipe the balance area with a solvent-dampened Kimwipe (e.g., Ethanol) to capture invisible dust. Dispose of the wipe as solid hazardous waste.

Phase B: Solubilization (DMSO/Methanol)

-

Addition: Add solvent slowly to the solid.

-

Exotherm Check: While unlikely to be violent, amides can generate mild heat upon solvation. Touch the vial (with gloved hand) to monitor.

-

Venting: If using a sealed vial, insert a small vent needle (if appropriate for the atmosphere) or briefly loosen the cap to prevent pressure buildup from solvent vapor.

Phase C: Reaction Setup

-

Inert Atmosphere: This compound contains a pyridine nitrogen and an amide linkage. While relatively stable, best practice dictates running reactions under Nitrogen or Argon to prevent oxidation of the pyridine ring or hydrolysis of the amide.

-

Temperature Control: If heating >50°C, use a reflux condenser. The ethoxy group is stable, but high temperatures in acidic media could lead to de-ethylation (cleavage).

Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting PPE based on the specific interaction with the compound.

Figure 1: PPE Selection Decision Tree based on physical state and engineering controls.

Emergency Response & Disposal

Spill Response (Solid)

-

Evacuate: Clear the immediate area of personnel.

-

PPE Up: Don double gloves, goggles, and N95 respirator.

-

Contain: Cover spill with a damp paper towel to prevent dust dispersion.

-

Clean: Scoop up material. Wipe area 3x with soap and water.

-

Verify: Check area with UV light (many benzamides/pyridines fluoresce) to ensure complete removal.

Disposal Plan

-

Solid Waste: Dispose of in a container labeled "Hazardous Waste - Toxic Solids."

-

Liquid Waste: Segregate based on solvent (e.g., "Halogenated" if DCM is used, "Non-Halogenated" for DMSO/MeOH).

-

Decontamination: Rinse all glassware with acetone before washing. Collect the acetone rinse as hazardous waste.

Biological Pathway Context (Scientific Insight)

Understanding the biological activity helps predict toxicity. The pyridine-2-ylmethyl moiety is a common chelating motif and pharmacophore in kinase inhibitors.

Figure 2: Hypothetical Metabolic Fate and Toxicity Pathways. Note the potential for releasing picolylamine, a known chelator.

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

-

PubChem. (n.d.).[2] Compound Summary: Benzamide Derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

-

ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Pyridine Derivatives. [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.